molecular formula C24H49NO4S B566198 N-Docosanoyl Taurine

N-Docosanoyl Taurine

Cat. No.: B566198
M. Wt: 447.7 g/mol
InChI Key: SAIMYQVCHHQQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Docosanoyl taurine is a fascinating compound that belongs to the class of lipoamino acids . It is derived from docosanoic acid , a long-chain fatty acid, and taurine , an amino acid

Scientific Research Applications

    Neurobiology: Its activation of TRP channels suggests a role in sensory perception and neuronal signaling.

    Metabolism: As a metabolite, it may participate in lipid metabolism pathways.

    Pharmacology: Investigating its effects could lead to novel therapeutic targets.

Biochemical Analysis

Biochemical Properties

N-Docosanoyl Taurine is involved in biochemical reactions that are crucial for various physiological processes. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound is a substrate for the enzyme FAAH

Cellular Effects

This compound has been found to influence cell function. It has been suggested that this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 These channels are expressed in various types of cells and play a crucial role in cellular processes

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-Docosanoyl taurine involves the conjugation of docosanoic acid with taurine. specific synthetic routes and reaction conditions are not widely documented in the literature.

Industrial Production:: Information on industrial-scale production methods for this compound is limited. It is primarily studied in research settings rather than being produced on an industrial scale.

Chemical Reactions Analysis

Reactivity:: N-Docosanoyl taurine is known to activate several members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These channels play essential roles in sensory perception, pain signaling, and cellular homeostasis.

Common Reagents and Conditions:: Specific reagents and conditions for chemical reactions involving this compound remain elusive due to its limited characterization. further research may uncover its behavior in various reactions.

Major Products:: The major products formed during reactions with this compound are not well-documented. Further studies are needed to explore its reactivity and product profiles.

Comparison with Similar Compounds

While N-Docosanoyl taurine is unique due to its specific fatty acid conjugate, other taurine-conjugated fatty acids exist. their detailed comparison requires further investigation.

Properties

IUPAC Name

2-(docosanoylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23-30(27,28)29/h2-23H2,1H3,(H,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMYQVCHHQQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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